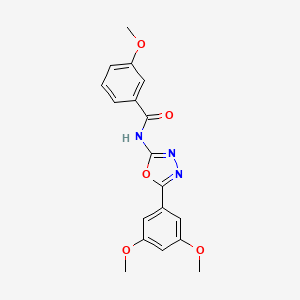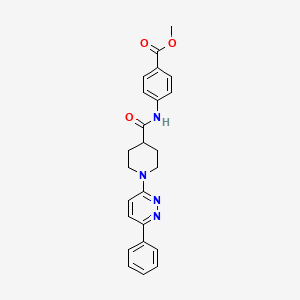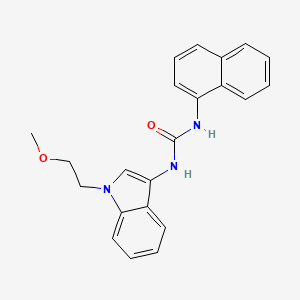![molecular formula C13H15N3OS B2494257 1-Allyl-3-(5,6-dimethylbenzo[d]thiazol-2-yl)urea CAS No. 1207002-61-6](/img/structure/B2494257.png)
1-Allyl-3-(5,6-dimethylbenzo[d]thiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of related compounds typically involves reactions between heterocyclic amines and isocyanates or isothiocyanates under various conditions, including conventional heating or microwave irradiation. For instance, derivatives of 1,3,4-thiadiazol-2-yl urea have been efficiently synthesized using microwave irradiation, offering advantages in reaction time (Li & Chen, 2008).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques like X-ray diffraction, NMR spectroscopy, and DFT calculations. These studies reveal details about the planarity of the urea scaffold, hydrogen bonding, and π-π stacking interactions, contributing to the stability and properties of the compounds (Zhang et al., 2017).
Aplicaciones Científicas De Investigación
Structure and Spectral Properties
- A study on the structure of N-allyl derivatives of thiadiazolyl amines, which are structurally related to 1-Allyl-3-(5,6-dimethylbenzo[d]thiazol-2-yl)urea, was conducted using NMR spectroscopy, X-ray diffraction, and DFT computations. This research provides insights into the stability and structural properties of these compounds (Strzemecka, Maciejewska, & Urbańczyk-Lipkowska, 2003).
Crystal Structure Analysis
- Research on N-(coumarin-3-yl)-N′-(2-amino-5-phenyl-1,3,4-thiadiazol-2-yl) urea involved characterizing its crystal structure and spectral properties, which are crucial for understanding the behavior of similar thiadiazolyl ureas in various applications (Hong-Song Zhang et al., 2017).
Antimicrobial Activity and Cytotoxicity
- Novel urea derivatives with a thiadiazolyl moiety, similar to this compound, were synthesized and evaluated for their antimicrobial activity and cytotoxicity, indicating potential applications in medical and pharmaceutical research (B. Shankar et al., 2017).
Mecanismo De Acción
Target of Action
Benzothiazole derivatives, to which this compound belongs, have been found to exhibit potent anti-tubercular activity . The target for these compounds is often the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of DprE1, this would result in the disruption of cell wall biosynthesis in Mycobacterium tuberculosis .
Biochemical Pathways
Given the potential target of dpre1, it can be inferred that the compound may affect the cell wall biosynthesis pathway in mycobacterium tuberculosis . This would lead to downstream effects such as impaired cell growth and survival .
Pharmacokinetics
Thiazole derivatives are generally known for their good absorption and distribution profiles . The impact on bioavailability would depend on factors such as the compound’s solubility, stability, and metabolic stability .
Result of Action
Given the potential anti-tubercular activity, the compound could lead to the death of mycobacterium tuberculosis cells by disrupting their cell wall biosynthesis .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the action of the compound .
Propiedades
IUPAC Name |
1-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-4-5-14-12(17)16-13-15-10-6-8(2)9(3)7-11(10)18-13/h4,6-7H,1,5H2,2-3H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORUTNBFEICGLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-3-methylbutanamide](/img/structure/B2494183.png)


![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-fluorobenzamide](/img/structure/B2494186.png)
![2-(2-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2494187.png)


![4-(3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-phenylamine](/img/structure/B2494192.png)


![8-bromo-3-(4-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2494197.png)